molecular formula C15H13FN6 B483824 4-[(2-fluorophenyl)diazenyl]-1-phenyl-1H-pyrazole-3,5-diamine

4-[(2-fluorophenyl)diazenyl]-1-phenyl-1H-pyrazole-3,5-diamine

Cat. No. B483824
M. Wt: 296.3g/mol
InChI Key: WERYBLQJNJVGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenyl-3-pyrazolamine is a member of phenylhydrazines.

Scientific Research Applications

Corrosion Inhibition and Antimicrobial Applications

  • A study by Sayed et al., 2018 explored the use of pyrazole derivatives, including 1H-pyrazole-3,5-diamine-4-(2-phenyldiazenyl), as corrosion inhibitors for copper alloy in basic medium. These compounds also demonstrated higher antibacterial activities compared to conventional bactericides.

Antimicrobial and Textile Applications

  • Nada et al. (2018) encapsulated synthesized pyrazole-based compounds, including 1-phenyl pyrazole-3, 5-diamine, 4-[2-(4-methylphenyl) diazenyl], into liposomal chitosan emulsions for textile finishing. These compounds exhibited very limited toxicity and antimicrobial potential against bacterial strains like E. coli and Staphylococcus aureus. (Nada et al., 2018)

Antimicrobial and Pharmacological Activity

  • Hussain and Kaushik (2015) synthesized several pyrazole derivatives, including 1-(pyridine-4-ylcarbonyl)-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazoles, which showed potent anti-inflammatory activity and moderate antimicrobial activity against bacterial and fungal strains. (Hussain & Kaushik, 2015)

Electrochemical Behavior

  • A study by Arshad et al. (2017) investigated the electrochemical behavior of arylazapyrazole derivatives, including (E)-4-[(4-fluorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole, at a glassy carbon electrode. The compounds were reduced in a mixed adsorption-diffusion controlled process. (Arshad et al., 2017)

Structural and Molecular Studies

  • Research on various pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has provided insights into their molecular structure and potential applications in fields like nonlinear optics and molecular docking. (Mary et al., 2015)

properties

Product Name

4-[(2-fluorophenyl)diazenyl]-1-phenyl-1H-pyrazole-3,5-diamine

Molecular Formula

C15H13FN6

Molecular Weight

296.3g/mol

IUPAC Name

4-[(2-fluorophenyl)diazenyl]-1-phenylpyrazole-3,5-diamine

InChI

InChI=1S/C15H13FN6/c16-11-8-4-5-9-12(11)19-20-13-14(17)21-22(15(13)18)10-6-2-1-3-7-10/h1-9H,18H2,(H2,17,21)

InChI Key

WERYBLQJNJVGPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)N)N=NC3=CC=CC=C3F)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)N)N=NC3=CC=CC=C3F)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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